- Preparation method of cefprozil, China, , ,

Cas no 92676-86-3 (Cefprozil (E)-Isomer)

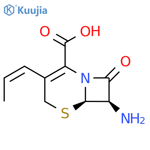

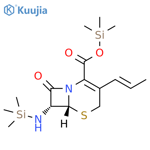

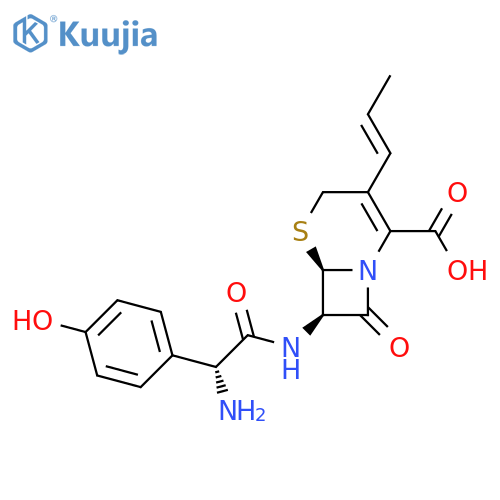

Cefprozil (E)-Isomer structure

商品名:Cefprozil (E)-Isomer

CAS番号:92676-86-3

MF:C18H19N3O5S

メガワット:389.425563097

CID:1063195

Cefprozil (E)-Isomer 化学的及び物理的性質

名前と識別子

-

- Cefprozil (E)-Isomer

- (6R,7R)-7-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}-8-oxo-3 -[(1Z)-1-propen-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbo xylic acid hydrate (1:1)

- ((E)-4-oxo-thiazolidin-2-ylidene)-acetic acid methyl ester

- (7R,8R)-7-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3-[(E)-propen-1-yl]-3-cephem-4-carboxylic acid

- 7-[2-amino-2-(4-hydroxyphenyl)acetamido]-3-[(E)-propen-1-yl]-3-cephem-4-carboxylic acid

- Acetic acid,(4-oxo-2-thiazolidinylidene)-,methyl ester,(E)

- E-Carbomethoxymethylenthiazolidin-4-on

- E-cefprozil

- trans-Cefprozil

- (6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1E)-1-propen-1-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1E)-1-propenyl-, (6R,7R)- (9CI)

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propenyl)-, [6R-[3(E),6α,7β(R*)]]- (ZCI)

- BMY 28167

-

- インチ: 1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1

- InChIKey: WDLWHQDACQUCJR-ZAMMOSSLSA-N

- ほほえんだ: C(C1=C(/C=C/C)CS[C@@H]2[C@@H](C(N12)=O)NC(=O)[C@@H](C1C=CC(O)=CC=1)N)(=O)O

計算された属性

- せいみつぶんしりょう: 407.11500

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 27

- 回転可能化学結合数: 6

じっけんとくせい

- ゆうかいてん: 230° (dec)

- PSA: 170.98000

- LogP: 2.12090

Cefprozil (E)-Isomer 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C243925-5mg |

Cefprozil (E)-Isomer |

92676-86-3 | 5mg |

$ 165.00 | 2022-04-01 | ||

| TRC | C243925-100mg |

Cefprozil (E)-Isomer |

92676-86-3 | 100mg |

$ 1705.00 | 2022-04-01 | ||

| TRC | C243925-25mg |

Cefprozil (E)-Isomer |

92676-86-3 | 25mg |

$ 645.00 | 2022-04-01 |

Cefprozil (E)-Isomer 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Water ; 30 min, pH 7, 30 - 35 °C

1.2 Reagents: Sodium dodecyl sulfate Solvents: 1,4-Dioxane ; 2 h, 30 - 35 °C

1.3 Reagents: Hydrochloric acid

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5 - 7.5

1.2 Reagents: Sodium dodecyl sulfate Solvents: 1,4-Dioxane ; 2 h, 30 - 35 °C

1.3 Reagents: Hydrochloric acid

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5 - 7.5

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 1.5; -40 °C → 20 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 5.7 - 6.1, 20 °C; 0 - 5 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 5.7 - 6.1, 20 °C; 0 - 5 °C

リファレンス

- Synthesis and confirmation of an unknown impurity in Cefprozil, Jingxi Huagong Zhongjianti, 2016, 46(1), 53-56

合成方法 3

はんのうじょうけん

1.1 Catalysts: Proteinase Solvents: Water ; 5 min

リファレンス

- Non-aqueous phase synthesis of trans-cefprozil via protease catalysis, Zhongguo Kangshengsu Zazhi, 2015, 40(6), 419-423

合成方法 4

はんのうじょうけん

1.1 Reagents: Ammonium hydroxide Solvents: Water ; pH 8.0, 10 °C

1.2 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5

1.4 Reagents: Ammonium hydroxide Catalysts: Penicillin amidase Solvents: Water ; 40 min, pH 6.5, 15 °C

1.2 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5

1.4 Reagents: Ammonium hydroxide Catalysts: Penicillin amidase Solvents: Water ; 40 min, pH 6.5, 15 °C

リファレンス

- Synthesis of (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(1E)-1-propen-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (trans-cefprozil), Zhongguo Kangshengsu Zazhi, 2007, 32(1), 22-24

合成方法 5

はんのうじょうけん

リファレンス

- Synthesis of cephalosporin derivatives for treating bacterial infections, United States, , ,

合成方法 6

はんのうじょうけん

リファレンス

- Substituted vinylcephalosporin compounds and their use as antibiotics, Federal Republic of Germany, , ,

合成方法 7

はんのうじょうけん

リファレンス

- Synthesis and structure-activity relationships of a new oral cephalosporin, BMY-28100 and related compounds, Journal of Antibiotics, 1987, 40(7), 991-1005

合成方法 8

Cefprozil (E)-Isomer Raw materials

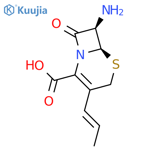

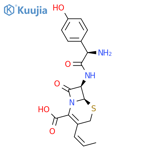

- (6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid (>90%)

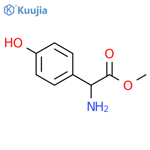

- Methyl D-(-)-4-Hydroxy-phenylglycinate

- Trimethylsilyl (6R,7R)-8-oxo-3-(1E)-1-propen-1-yl-7-[(trimethylsilyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Trimethylsilyl (6R,7R)-8-oxo-3-(1Z)-1-propen-1-yl-7-[(trimethylsilyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- D-4-Hydroxyphenylglycine

- (R)-α-Amino-4-hydroxy-Benzeneacetic Acid 2-Hydroxyethyl Ester

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-amino-8-oxo-3-(1E)-1-propenyl-, (6R,7R)-

Cefprozil (E)-Isomer Preparation Products

Cefprozil (E)-Isomer 関連文献

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

92676-86-3 (Cefprozil (E)-Isomer) 関連製品

- 66592-87-8(Cefadroxil monohydrate)

- 50370-12-2(Cefadroxil)

- 72528-40-6(Phenylglycyl Cephalexin (Mixture of diastereomers))

- 121123-17-9(Cefprozil monohydrate)

- 92665-29-7(Cefprozil)

- 23325-78-2(Cephalexin monohydrate)

- 15686-71-2(Cephalexin)

- 34632-04-7(L-Cephalexin)

- 144790-28-3(L-Cefadroxil)

- 110764-35-7((2S,3’Z)-Cefprozil)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量